![molecular formula C9H10F2N2O B2745812 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde CAS No. 2460756-83-4](/img/structure/B2745812.png)
5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde
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Description
5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of medicinal chemistry and drug discovery due to its potential for developing novel drugs.
Scientific Research Applications
Non-Fullerene Acceptors (NFAs) for Organic Photovoltaic Devices
5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde: serves as a valuable building block for non-fullerene acceptors (NFAs) used in organic photovoltaic (OPV) devices. These NFAs enhance the efficiency of solar cells by improving charge separation and transport. Researchers have synthesized derivatives like ITIC-2F, IHIC-2F, IEIC-2F, and IXIC-2F based on this compound, leading to highly efficient OPV devices .
Anti-HIV-1 Agents
While not directly related to the compound itself, indole derivatives (including indazole-based compounds) have shown promise as anti-HIV-1 agents. Although specific studies on 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde are limited, its indole moiety suggests potential for further investigation in this area .
properties
IUPAC Name |
5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXIBAYNFZPCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)(F)F)C(=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde |
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